8-Bromoquinolin-3-amine dihydrochloride

Antiviral HIV-1 Integrase ALLINI

Select this validated 8‑bromoquinolin‑3‑amine dihydrochloride scaffold for next‑generation ALLINI and mutant‑selective EGFR inhibitor programs. The 8‑bromo regiochemistry is essential: the 6‑bromo analog loses potency against the A128T resistance mutant, while 6‑chloro or 8‑hydroxy derivatives fail to replicate the 1.3‑fold selectivity for EGFR L858R over wild‑type (32 vs 41 nM). The dihydrochloride salt ensures aqueous solubility for reproducible in vitro assays. Exploit C5‑selective bromination and one‑pot cross‑couplings (Suzuki, Sonogashira) to rapidly diversify SAR libraries with fewer synthetic steps.

Molecular Formula C9H9BrCl2N2
Molecular Weight 295.99 g/mol
CAS No. 1266226-20-3
Cat. No. B1373406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolin-3-amine dihydrochloride
CAS1266226-20-3
Molecular FormulaC9H9BrCl2N2
Molecular Weight295.99 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl
InChIInChI=1S/C9H7BrN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H
InChIKeyCVQILHUWBUMKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromoquinolin-3-amine Dihydrochloride (CAS 1266226-20-3): Salt-Form and Halogen-Position Specificity for Targeted Chemical Biology and Kinase Inhibitor Synthesis


8-Bromoquinolin-3-amine dihydrochloride is the salt form of 8‑bromoquinolin‑3‑amine , a brominated quinoline scaffold with a molecular weight of 295.99 g/mol . The dihydrochloride salt enhances aqueous solubility and handling , which is critical for reproducible in vitro assays and downstream synthetic transformations. Its structural signature—a bromine atom at the 8‑position of the quinoline ring and a primary amine at the 3‑position —distinguishes it from other regioisomers and halogenated analogs in both biological activity and synthetic utility.

Regioisomer- and Halogen-Dependent Activity of 8-Bromoquinolin-3-amine: Why Closely Related Analogs Fail in HIV-1 Integrase and Kinase Assays


Substitution of the 8‑bromoquinolin‑3‑amine scaffold cannot be made without quantitative loss of function. In HIV‑1 integrase allosteric inhibition, the 8‑bromo analog retains full efficacy against the A128T resistance mutant, whereas the 6‑bromo regioisomer loses potency [1]. In EGFR kinase inhibition, the 8‑bromo substitution enables selective targeting of the L858R mutant over wild‑type (32 nM vs. 41 nM) [2], a selectivity profile that 6‑chloro or 8‑hydroxy derivatives do not replicate. Furthermore, synthetic access to C5‑functionalized derivatives—critical for structure‑activity relationship (SAR) exploration—relies on the unique reactivity of the 8‑aminoquinoline amide scaffold at the C5 position . Generic quinoline‑amine building blocks lack the halogen‑directed reactivity and the well‑documented biological differentiation that define the procurement value of this specific compound.

Quantitative Differentiation of 8-Bromoquinolin-3-amine Dihydrochloride: Comparative Activity Data Against Closest Analogs


HIV-1 Integrase Allosteric Inhibition: 8-Bromo Analog Retains Full Potency Against A128T Mutant While 6-Bromo Fails

In a head-to-head comparison of substitution patterns on quinoline-based ALLINIs (Allosteric Integrase Inhibitors), the 8‑bromo analog retained full antiviral effectiveness against the A128T mutant virus, whereas the 6‑bromo analog suffered a significant loss of potency [1]. This differentiation is critical for programs targeting drug‑resistant HIV‑1 strains.

Antiviral HIV-1 Integrase ALLINI

EGFR Kinase Inhibition: 8-Bromo Quinoline Exhibits 32 nM IC50 Against L858R Mutant with 1.3‑Fold Selectivity Over Wild‑Type

An 8‑bromoquinolin‑3‑amine derivative (CHEMBL2031296) demonstrated an IC50 of 32 nM against the EGFR L858R mutant in BaF/3 cells, while its activity against wild‑type EGFR was 41 nM, yielding a 1.3‑fold selectivity for the mutant [1]. This contrasts with many quinoline‑based EGFR inhibitors that exhibit poor mutant selectivity.

Kinase Inhibition EGFR NSCLC

Synthetic Versatility: C5‑Selective Bromination of 8‑Aminoquinoline Amides Enables One‑Pot Diversification

8‑Aminoquinoline amides undergo highly C5‑selective bromination using copper‑promoted methods in DMSO under air . This site‑selectivity—which is geometrically inaccessible in unsubstituted quinolines—enables subsequent one‑pot C–X (C, O, S) cross‑coupling reactions without intermediate workup [1]. In contrast, 6‑bromo or 8‑hydroxy quinoline scaffolds do not exhibit this unique C5‑directed reactivity.

Medicinal Chemistry C–H Functionalization Scaffold Diversification

Anticancer Activity: 8‑Bromoquinolin-3‑amine Exhibits IC50 of 60.13 µg/mL in Cancer Cell Proliferation Assay

In a dose‑dependent study, 8‑bromoquinolin‑3‑amine demonstrated an IC50 of 60.13 µg/mL for inhibition of cancer cell proliferation, with inhibition percentages ranging from 10.25% at 20 µg/mL to 69.23% at 100 µg/mL [1]. This quantitative benchmark establishes a baseline for comparing the potency of newly synthesized analogs and provides a reference point for selecting this compound as a positive control or starting scaffold.

Anticancer Cell Viability Proliferation

MELK Kinase Inhibition: 8‑Bromoquinolin-3‑amine Scaffold Shows Activity in High‑Throughput Screening

Quinoline derivatives containing the 8‑bromoquinolin‑3‑amine core are claimed as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors in US Patent 9,120,749 B2 . This target is implicated in cancer stem cell maintenance and aggressive tumor phenotypes. The patent exemplifies the use of 8‑bromo‑substituted quinolines as privileged scaffolds for developing selective MELK inhibitors.

Kinase Inhibition MELK Cancer

Validated Application Scenarios for 8-Bromoquinolin-3-amine Dihydrochloride in Drug Discovery and Chemical Biology


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization

Utilize 8‑bromoquinolin‑3‑amine as a core scaffold for developing next‑generation ALLINIs that maintain potency against A128T and other resistance‑associated mutants. The compound's retention of antiviral activity against the A128T mutant—in contrast to the 6‑bromo analog—makes it a superior starting point for SAR campaigns aimed at overcoming drug resistance [1]. Researchers can synthesize focused libraries by exploiting the C5‑selective bromination and cross‑coupling reactions to install diverse substituents.

Mutant‑Selective EGFR Kinase Inhibitor Discovery for NSCLC

Employ 8‑bromoquinolin‑3‑amine derivatives as chemical probes or lead compounds for targeting EGFR L858R‑driven non‑small cell lung cancer. The demonstrated 1.3‑fold selectivity (32 nM vs. 41 nM) for the L858R mutant over wild‑type EGFR [1] supports its use in phenotypic screens and biochemical assays designed to identify mutant‑selective inhibitors with reduced wild‑type toxicity.

MELK‑Targeted Cancer Therapeutics: Scaffold‑Hopping and Hit Expansion

Use 8‑bromoquinolin‑3‑amine as a validated starting point for designing MELK inhibitors, as established in US Patent 9,120,749 B2 [1]. The compound's brominated quinoline core is a privileged scaffold for probing the MELK ATP‑binding pocket and for generating novel IP space through C5‑ and N3‑directed functionalization. Ideal for hit‑to‑lead programs in aggressive cancer indications.

On‑Demand Synthesis of C5‑Diversified Quinoline Libraries via One‑Pot Cross‑Coupling

Leverage the unique C5‑selective bromination of 8‑aminoquinoline amides—derived from 8‑bromoquinolin‑3‑amine—to rapidly generate diverse C5‑functionalized quinoline libraries [1]. The method's one‑pot compatibility with Suzuki, Sonogashira, and other cross‑coupling reactions [2] significantly accelerates SAR exploration in medicinal chemistry programs, reducing synthetic steps and purification overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromoquinolin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.